Opposite Enantioselectivity Across Biological Systems: (9S,10S) vs. (9R,10R) as a Species-Discriminating Metabolic Probe
The absolute configuration of phenanthrene trans-9,10-dihydrodiol produced metabolically is organism-dependent and stereochemically divergent. In the bacterium Streptomyces flavovirens, circular dichroism spectroscopy confirmed the predominant enantiomer is (−)-(9S,10S), matching the principal mammalian (rat liver microsome) enantiomer [1]. In the marine cyanobacterium Agmenellum quadruplicatum PR-6, the (9S,10S)-enantiomer was formed with a 22% enantiomeric excess (ee) [2]. In stark contrast, the white rot fungus Pleurotus ostreatus produces predominantly the opposite (9R,10R)-enantiomer, while the fungus Phanerochaete chrysosporium predominantly produces the (9S,10S)-enantiomer, and Cunninghamella elegans and Syncephalastrum racemosum predominantly produce the (9R,10R)-enantiomer [3][4]. This organism-dependent stereochemical divergence means that the (9S,10S)-enantiomer is an indispensable, non-substitutable analytical reference standard for assigning absolute configuration and quantifying enantiomeric composition in any phenanthrene metabolism study.
| Evidence Dimension | Predominant enantiomer of trans-9,10-dihydrodiol produced from phenanthrene metabolism |
|---|---|
| Target Compound Data | (9S,10S): Predominant in S. flavovirens (same as mammalian), 22% ee in A. quadruplicatum PR-6; Predominant in P. chrysosporium |
| Comparator Or Baseline | (9R,10R): Predominant in P. ostreatus, C. elegans, and S. racemosum (opposite stereochemistry) |
| Quantified Difference | Qualitative: opposite absolute configuration in different organisms; Quantitative: 22% ee favoring (9S,10S) in cyanobacterium [2] |
| Conditions | Whole-cell biotransformation; circular dichroism and chiral stationary-phase HPLC analysis |
Why This Matters
Procurement of the correct single enantiomer is mandatory for accurate metabolite identification and enantiomeric composition determination—the (9R,10R)-enantiomer or racemate will produce false negatives or incorrect absolute configuration assignments depending on the biological system under investigation.
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- [2] Narro, M. L., Cerniglia, C. E., Van Baalen, C., & Gibson, D. T. (1992). Metabolism of phenanthrene by the marine cyanobacterium Agmenellum quadruplicatum PR-6. Applied and Environmental Microbiology, 58(4), 1351–1359. View Source
- [3] Bezalel, L., Hadar, Y., Fu, P. P., Freeman, J. P., & Cerniglia, C. E. (1996). Metabolism of phenanthrene by the white rot fungus Pleurotus ostreatus. Applied and Environmental Microbiology, 62(7), 2547–2553. View Source
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